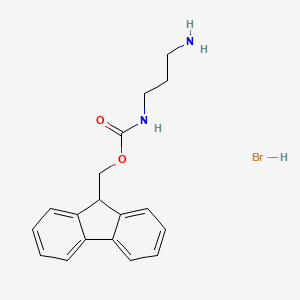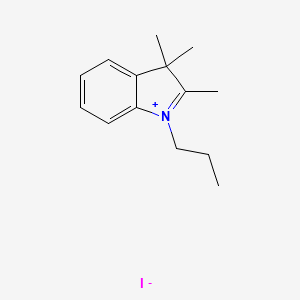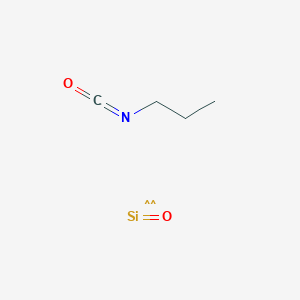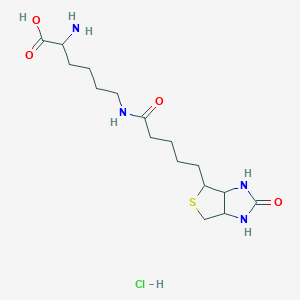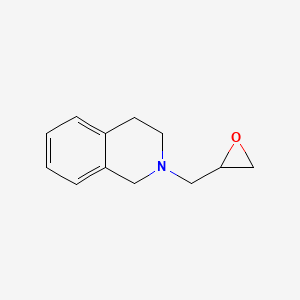
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
概述
描述
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that features an oxirane ring (epoxide) attached to a tetrahydroisoquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Epoxide Ring-Opening: This reaction can be catalyzed by acids or bases, resulting in the formation of diols or other functionalized products.
Hydrolysis: The compound can be hydrolyzed to form corresponding diols.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols.
Catalysts: Acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Solvents: Dichloromethane, toluene, or water, depending on the reaction.
Major Products
科学研究应用
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of epoxide-containing compounds with biological systems.
作用机制
The mechanism of action of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. These reactions can affect biological pathways and molecular targets, making the compound useful in drug development and biochemical research.
相似化合物的比较
Similar Compounds
- 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde
- 4-[(1-Oxiran-2-ylmethyl)-1H-indol-3-yl]methylidene-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the tetrahydroisoquinoline core and the reactive oxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic and medicinal chemistry .
属性
IUPAC Name |
2-(oxiran-2-ylmethyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-7-13(8-12-9-14-12)6-5-10(11)3-1/h1-4,12H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDIDGKANKNXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588451 | |
| Record name | 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140406-65-1 | |
| Record name | 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
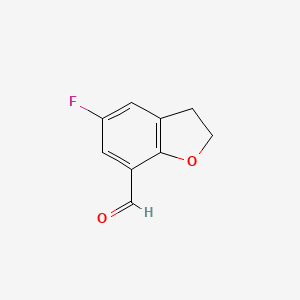
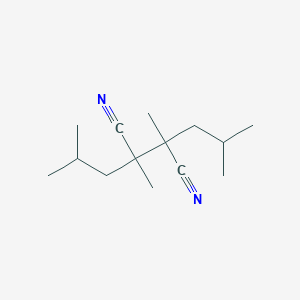
![4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B1611694.png)
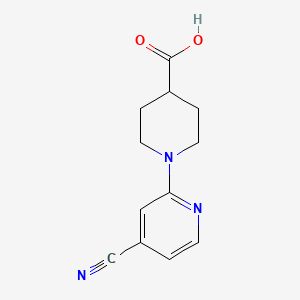

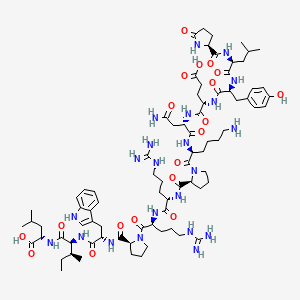
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)
